2-methyl-2-{[(5-phenylfuran-2-yl)methyl]amino}propan-1-ol
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Overview
Description
2-methyl-2-{[(5-phenylfuran-2-yl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C15H19NO2. It is characterized by the presence of a furan ring, a phenyl group, and an amino alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-{[(5-phenylfuran-2-yl)methyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-phenyl-2-furanmethanamine with 2-methyl-2-propanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-{[(5-phenylfuran-2-yl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-methyl-2-{[(5-phenylfuran-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-2-{[(5-phenylfuran-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenyl-2-propanol: This compound shares a similar structure but lacks the furan ring.
Phenylacetone: Another related compound, differing in the presence of a ketone group instead of an alcohol moiety
Uniqueness
2-methyl-2-{[(5-phenylfuran-2-yl)methyl]amino}propan-1-ol is unique due to the combination of its furan ring, phenyl group, and amino alcohol structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32g/mol |
IUPAC Name |
2-methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C15H19NO2/c1-15(2,11-17)16-10-13-8-9-14(18-13)12-6-4-3-5-7-12/h3-9,16-17H,10-11H2,1-2H3 |
InChI Key |
VUDRWJRQUNEPDX-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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